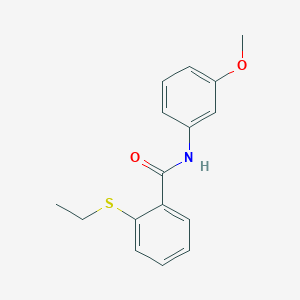![molecular formula C19H13NOS B5723165 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5723165.png)
2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile, also known as PTFA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile in inducing apoptosis in cancer cells is believed to involve the inhibition of the Akt signaling pathway, which is involved in cell survival and proliferation. This compound has been shown to downregulate the expression of Akt and its downstream targets, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce cell cycle arrest and inhibit cell migration and invasion in cancer cells. In addition, this compound has been shown to exhibit low toxicity towards normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile in lab experiments is its versatility as a reagent for the synthesis of various compounds. This compound is also relatively easy to synthesize and purify, making it accessible for use in various research settings. However, one limitation of using this compound is its potential toxicity towards cells and tissues, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile. One direction is to further investigate its mechanism of action in inducing apoptosis in cancer cells, with the aim of developing more effective anti-cancer therapies. Another direction is to explore its potential applications in materials science, particularly in the development of novel materials with unique properties. Finally, further research is needed to assess the safety and toxicity of this compound towards cells and tissues, with the aim of developing safer and more effective compounds for use in various research settings.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its mechanism of action in inducing apoptosis in cancer cells involves the inhibition of the Akt signaling pathway, and it has been shown to exhibit low toxicity towards normal cells and tissues. While there are limitations to its use in certain experiments, this compound remains a promising compound for future research.
Méthodes De Synthèse
2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile can be synthesized through a multi-step process involving the reaction of furfural with phenylacetylene, followed by the reaction of the resulting product with phenylthiol and acrylonitrile. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound has been used as a versatile reagent for the synthesis of various compounds.
Propriétés
IUPAC Name |
(Z)-2-phenyl-3-(5-phenylsulfanylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NOS/c20-14-16(15-7-3-1-4-8-15)13-17-11-12-19(21-17)22-18-9-5-2-6-10-18/h1-13H/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJKRPXFDOQIKC-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(O2)SC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)SC3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)
![ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B5723089.png)
![N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide](/img/structure/B5723090.png)
![N'-(3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene)isonicotinohydrazide](/img/structure/B5723099.png)
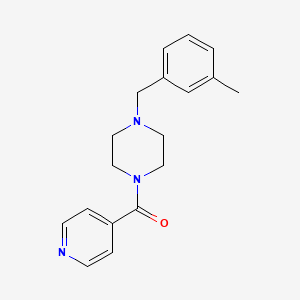
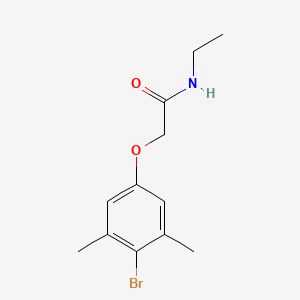

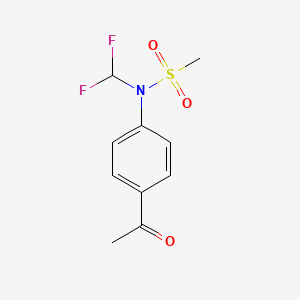
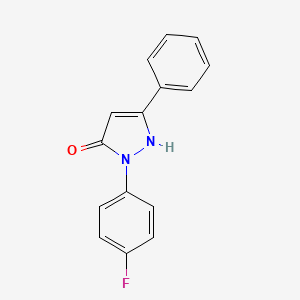
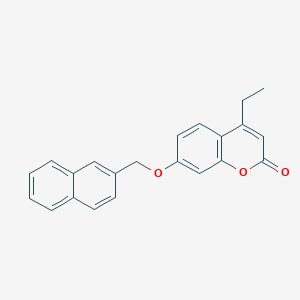
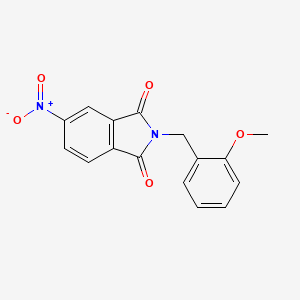
![N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine](/img/structure/B5723177.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide](/img/structure/B5723178.png)
